molecular formula C13H18ClNO3 B14780267 5-[2-(Tert-butylamino)acetyl]-2-hydroxybenzaldehyde hydrochloride

5-[2-(Tert-butylamino)acetyl]-2-hydroxybenzaldehyde hydrochloride

Cat. No.: B14780267
M. Wt: 271.74 g/mol
InChI Key: TXWFMVBPTRSAFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(tert-butylglycyl)-2-hydroxybenzaldehyde hydrochloride is a chemical compound that features a tert-butyl group, a glycine derivative, and a hydroxybenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-butylglycyl)-2-hydroxybenzaldehyde hydrochloride typically involves multiple steps, starting with the preparation of tert-butylglycine. This can be achieved through the reaction of glycine with tert-butyl chloroformate under basic conditions. The resulting tert-butylglycine is then coupled with 2-hydroxybenzaldehyde in the presence of a suitable catalyst to form the desired compound. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(tert-butylglycyl)-2-hydroxybenzaldehyde hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(tert-butylglycyl)-2-hydroxybenzaldehyde hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(tert-butylglycyl)-2-hydroxybenzaldehyde hydrochloride involves its interaction with specific molecular targets. The hydroxybenzaldehyde moiety can form hydrogen bonds with proteins or enzymes, affecting their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The glycine derivative can interact with amino acid residues in proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    tert-Butylglycine: A simpler derivative without the hydroxybenzaldehyde moiety.

    2-Hydroxybenzaldehyde: Lacks the tert-butylglycyl group.

    tert-Butylhydroxybenzaldehyde: Contains the tert-butyl and hydroxybenzaldehyde groups but lacks the glycine derivative.

Uniqueness

5-(tert-butylglycyl)-2-hydroxybenzaldehyde hydrochloride is unique due to the combination of its structural components, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H18ClNO3

Molecular Weight

271.74 g/mol

IUPAC Name

5-(2-amino-3,3-dimethylbutanoyl)-2-hydroxybenzaldehyde;hydrochloride

InChI

InChI=1S/C13H17NO3.ClH/c1-13(2,3)12(14)11(17)8-4-5-10(16)9(6-8)7-15;/h4-7,12,16H,14H2,1-3H3;1H

InChI Key

TXWFMVBPTRSAFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(=O)C1=CC(=C(C=C1)O)C=O)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.